2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O/c1-4-12(14)13(17)16-9-7-15(8-10-16)6-5-11(2)3/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURWOYPXYQJRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one, with the CAS number 2098081-69-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
The molecular formula of this compound is , and its molecular weight is approximately 250.81 g/mol . The compound features a chloro group and a piperazine moiety, which are known to influence its biological interactions.
Research indicates that compounds with a piperazine structure often exhibit significant interactions with neurotransmitter systems. Specifically, this compound may interact with serotonin (5-HT) and dopamine receptors, potentially influencing mood and behavior. This interaction could lead to effects similar to those observed with other psychoactive substances.
| Mechanism | Description |
|---|---|
| Serotonin Receptor Agonism | Modulation of serotonin pathways affecting mood and anxiety. |
| Dopamine Receptor Interaction | Possible influence on reward pathways and motor control. |
| Cholinergic Activity | Potential effects on memory and learning processes. |
Biological Activity
The biological activity of this compound has been evaluated in various in vitro studies. These studies suggest that the compound exhibits:
- Antidepressant-like effects : In animal models, compounds structurally related to this compound have shown potential in reducing depressive behaviors.
- Anxiolytic properties : Preliminary data suggests that it may reduce anxiety-like behaviors in rodent models.
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential effects of this compound.
Study 1: Antidepressant Effects
In a study examining the effects of piperazine derivatives on depression-like behaviors, researchers found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .
Study 2: Anxiolytic Activity
Another investigation focused on the anxiolytic properties of piperazine derivatives. Results demonstrated that these compounds reduced anxiety-like behaviors in elevated plus maze tests, suggesting that this compound could have similar effects .
Scientific Research Applications
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit potential antidepressant effects. The piperazine structure is known to interact with serotonin receptors, which play a crucial role in mood regulation. A study conducted on related compounds demonstrated significant antidepressant-like effects in rodent models, suggesting that modifications to the piperazine ring could enhance efficacy and selectivity for specific serotonin receptor subtypes .
Antipsychotic Properties
The structural characteristics of this compound position it as a candidate for antipsychotic drug development. Its ability to modulate dopamine receptor activity can be beneficial in treating disorders such as schizophrenia. In vitro studies have shown that piperazine derivatives can effectively inhibit dopamine D2 receptor activity, aligning with the pharmacological profile of existing antipsychotic medications .
Analgesic Effects
Preliminary investigations into the analgesic properties of this compound have yielded promising results. Compounds with similar structures have been reported to exhibit pain-relieving properties through various mechanisms, including modulation of opioid receptors and inhibition of inflammatory pathways .
Table 1: Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant | |
| Piperazine Derivative A | Antipsychotic | |
| Piperazine Derivative B | Analgesic |
Case Study 1: Antidepressant Efficacy
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their effects on depression-like behaviors in mice using the forced swim test and tail suspension test. Results indicated that certain derivatives significantly reduced immobility time, suggesting enhanced antidepressant activity compared to the parent compound .
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. The study revealed moderate bioavailability and identified metabolic pathways that could influence its therapeutic index . Toxicological assessments indicated that while the compound exhibited some hepatotoxicity at high doses, further optimization could mitigate these effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one and related piperazine-ketone derivatives:
Key Observations:
Ketone Chain Length: Butanone derivatives (e.g., target compound, 2-Methyl AP-237) exhibit greater molecular bulk compared to ethanone analogs (e.g., and ). This may enhance binding affinity to hydrophobic targets but reduce solubility .
Aromatic substituents (e.g., pyrimidinylphenyl, chlorophenyl) introduce π-π stacking interactions, which could enhance receptor binding but reduce metabolic stability .
Chlorine Position: Chlorine at C2 (target compound) vs.
Pharmacological Implications :
- Compounds with aliphatic piperazine substituents (e.g., target compound, 2-Methyl AP-237) are more likely to exhibit CNS activity due to enhanced lipophilicity, whereas aromatic derivatives may target peripheral receptors .
Preparation Methods
Detailed Preparation Method
Starting Materials
| Compound | Role | Notes |
|---|---|---|
| 1-Isopentylpiperazine hydrochloride | Nucleophilic amine | Commercially available or synthesized |
| 2-Chloro-1-butanone derivative | Acylating agent | Provides the chloro-substituted butanone moiety |
Reaction Conditions
- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents are typically used to facilitate nucleophilic substitution.
- Temperature: Moderate heating, often in the range of 50–100 °C, to promote reaction progress.
- Duration: Several hours, depending on scale and reactivity.
- Work-up: The reaction mixture is subjected to purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the pure product.
Reaction Mechanism
The key step involves the nucleophilic attack of the secondary amine nitrogen of 1-isopentylpiperazine on the electrophilic carbonyl carbon of the 2-chloro-substituted butanone or its activated derivative. This results in the formation of the amide bond and displacement of a leaving group, yielding 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one.
Example Synthetic Procedure (Based on Patent WO2023147531A1)
| Step | Description |
|---|---|
| 1 | Dissolve 1-isopentylpiperazine hydrochloride in DMSO under stirring. |
| 2 | Add the 2-chloro-substituted butanone derivative slowly to the solution. |
| 3 | Heat the mixture to approximately 80 °C and stir for several hours to ensure completion. |
| 4 | Cool the reaction mixture and perform extraction with suitable organic solvents. |
| 5 | Purify the crude product by preparative HPLC to obtain the pure compound as a white solid. |
| 6 | Dry the purified compound under vacuum to yield this compound with ~9.7% overall yield. |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Preparative HPLC: Employed for purification due to the compound’s polarity and complexity.
- Characterization: NMR, mass spectrometry, and elemental analysis confirm the structure and purity.
Research Findings and Yield Optimization
- The overall yield reported (~9.7%) suggests the reaction may require optimization for scale-up.
- Factors influencing yield include the purity of starting materials, solvent choice, temperature control, and reaction time.
- Use of hydrochloride salt of 1-isopentylpiperazine improves solubility and reactivity in polar solvents.
- Side reactions such as hydrolysis or over-alkylation can reduce yield; hence, controlled stoichiometry and reaction conditions are critical.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting amine | 1-Isopentylpiperazine hydrochloride |
| Acylating agent | 2-Chloro-substituted butanone derivative |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 50–100 °C |
| Reaction time | Several hours (variable, ~4–12 h) |
| Purification method | Preparative HPLC |
| Yield | ~9.7% overall |
| Physical form of product | White solid |
Additional Notes
- No specific alternative synthetic routes or catalysts were reported in the available literature.
- The preparation method is primarily documented in patent literature, indicating its industrial relevance.
- Related compounds such as 2-chloro-1-piperidin-1-yl ethanone are simpler analogs and have similar preparation methods involving nucleophilic substitution of chloroacetyl derivatives with piperazine or piperidine derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one, and how can reaction conditions be optimized?
- Methodology : Use a two-step approach: (1) alkylation of piperazine with isopentyl bromide under reflux in anhydrous THF, followed by (2) coupling with 2-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side products like N-oxide formation . Purify via column chromatography using silica gel and a gradient eluent system (ethyl acetate:hexane, 3:7 to 1:1).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm the piperazine ring substitution pattern and chloro-ketone functionality. Compare chemical shifts with analogs (e.g., 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone ).
- Chromatography : Employ HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity (>97%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: calculated for CHClNO: 277.1578).
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodology : If NMR suggests a different conformation than X-ray diffraction (XRD), perform dynamic NMR experiments to assess rotational barriers of the isopentyl-piperazine moiety. Compare with structurally characterized analogs (e.g., 4-(4-chlorophenyl)-4-phenylbutan-2-one, where XRD confirmed planarity of the ketone group ). Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .
Q. What experimental design considerations are critical for studying the compound’s stability under varying environmental conditions?
- Methodology :
- Degradation Studies : Store samples at 4°C in amber vials to minimize thermal and photolytic decomposition. Monitor degradation via HPLC over 24-hour intervals, referencing protocols for similar ketone-piperazine derivatives .
- Surface Reactivity : Use microspectroscopic imaging (e.g., AFM-IR) to assess adsorption on silica surfaces, mimicking indoor lab environments where surface interactions alter stability .
Q. How can in silico methods predict the compound’s pharmacokinetic properties, and what validation steps are required?
- Methodology :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Cross-validate with experimental data from hepatic microsome assays (e.g., rat liver microsomes incubated at 37°C for 1 hour ).
- Molecular Docking : Dock the compound into target receptors (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with in vitro binding assays (IC measurements via competitive ELISA) .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Solution : Optimize stoichiometry (1:1.2 ratio of piperazine intermediate to 2-chlorobutanoyl chloride) and use DMAP as a catalyst. If racemization occurs, switch to a chiral base (e.g., (-)-sparteine) and monitor enantiomeric excess via chiral HPLC .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Solution : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs (e.g., 4-[4-(diphenylmethylene)-1-piperidinyl]butan-1-one derivatives ). Report confidence intervals (95%) to account for variability .
Data Interpretation and Reproducibility
Q. Why might NMR spectra show unexpected splitting patterns for the isopentyl chain?
- Analysis : The isopentyl group’s branched structure can create diastereotopic protons, leading to complex splitting. Use H-H COSY and NOESY to assign signals. Compare with 4-isopentylpiperazine derivatives documented in crystallographic databases (e.g., CCDC entries ).
Q. How can researchers ensure reproducibility in biological activity studies?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
